(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid typically involves the condensation of benzofuran derivatives with appropriate aldehydes or ketones under basic or acidic conditions. One common method is the Knoevenagel condensation, where benzofuran-5-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step synthesis processes that include cyclization reactions, functional group modifications, and purification steps. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran compound with therapeutic applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
1210059-73-6 |
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Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+ |
InChI Key |
MXISLJRYQRFUPN-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=CO2)C=C1/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C=CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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